N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are aromatic heterocyclic compounds that contain a benzene ring fused to a thiazole ring . The specific compound you mentioned seems to be a complex benzothiazole derivative with additional functional groups.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like 1H NMR . The specific shifts in the NMR spectrum can provide information about the structure of the compound .Mechanism of Action
Target of Action
The primary target of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall and eventually, bacterial death .
Pharmacokinetics
They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes the bacteria to become structurally weak, leading to their death .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or fats, can impact the absorption of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-28-17-9-3-7-15(20(17)29-2)21(27)26(13-14-6-5-11-24-12-14)22-25-19-16(23)8-4-10-18(19)30-22/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAXJNZVHVZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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